molecular formula C19H16N2O3S B2996016 N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide CAS No. 942011-34-9

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide

Cat. No. B2996016
CAS RN: 942011-34-9
M. Wt: 352.41
InChI Key: UJZCBZSERIJHRR-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a structural alert with the formula C4H4S . It was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Evaluation

One of the primary applications of compounds related to "N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide" involves their synthesis for biological evaluation, particularly as potential therapeutics. For instance, the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides demonstrates the molecular modification from known antimycobacterial leads. Compounds synthesized showed significant activity against Mycobacterium tuberculosis, with some being more potent than established drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Photocatalytic Degradation

Compounds structurally related to "N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide" have been investigated for their potential in environmental applications, such as photocatalytic degradation. Research on the photodecomposition of propyzamide, a pesticide, using TiO2-loaded adsorbent supports highlights the role of such compounds in enhancing the rate of mineralization of pollutants, offering a pathway for reducing the concentration of toxic intermediates in aqueous solutions (Torimoto et al., 1996).

Material Science Applications

In material science, the synthesis and properties of semiaromatic polyamides containing carboxyl units derived from similar compounds showcase their relevance in developing materials with high thermal mechanical performance. These semiaromatic polyamides have been shown to possess glass transition temperatures suitable for various applications, from compatibilizers in composite materials to potentially enhancing the interfacial adhesion force in composite fabrications (Zhang et al., 2017).

Antimicrobial and Antifungal Activities

The synthesis and antimicrobial evaluation of cycloalkylthiophene-Schiff bases and their metal complexes further exemplify the diverse applications of these compounds. These novel substances have been tested against various pathogenic strains and have shown comparable activity to well-established antimicrobials, highlighting their potential as new antibacterial and antifungal agents (Altundas et al., 2010).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods and potential applications of these compounds.

properties

IUPAC Name

N-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-20-18(23)16-10-11-25-19(16)21-17(22)13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCBZSERIJHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide

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